2-Methyl-5-nitropyrimidine
Overview
Description
Synthesis Analysis
The synthesis of “2-Methyl-5-nitropyrimidine” and its derivatives has been explored in several studies. For instance, new series of 2,4-diaryl-6-methyl-5-nitropyrimidines were synthesized through Suzuki–Miyaura coupling, showcasing the compound's versatility in forming antibacterial and antioxidant agents (Mallikarjun Reddy Sura et al., 2013). Another study utilized 4,6-dichloro-2-(methylthio)-5-nitropyrimidine as a building block for synthesizing olomoucine, demonstrating an efficient solid-phase synthesis approach (L. Hammarström et al., 2002).
Molecular Structure Analysis
The molecular structure of “2-Methyl-5-nitropyrimidine” has been detailed through experimental and theoretical predictions, highlighting three previously unknown crystal structures (polymorphs) determined by single-crystal X-ray diffraction (C. Aakeröy et al., 1998).
Chemical Reactions and Properties
Chemical reactions involving “2-Methyl-5-nitropyrimidine” reveal its reactivity and potential for various applications. The compound's interaction with N-, O-, and S-nucleophiles has been studied, showing its versatility in forming different chemical structures (E. Gorbunov et al., 2013).
Physical Properties Analysis
Investigations into the physical properties of “2-Methyl-5-nitropyrimidine” derivatives include detailed vibrational studies and quantum chemical calculations, providing insights into their molecular and crystal structures, as well as vibrational characteristics (I. Bryndal et al., 2012).
Chemical Properties Analysis
The chemical properties of “2-Methyl-5-nitropyrimidine” and its derivatives have been explored through various synthetic methods and reactivity studies. For example, the synthesis and reactions with N-, O-, and S-nucleophiles demonstrate the compound's chemical versatility and potential in synthesizing novel compounds (E. Gorbunov et al., 2013).
Scientific Research Applications
Synthesis and Structural Analysis :
- 2-Methyl-5-nitropyrimidine has been synthesized through various methods, including oxidation of derivatives and reactions with carbonyl compounds. Studies have explored its chemical structure and behavior in different conditions (Biffin, Brown, & Lee, 1967).
Antibacterial and Antioxidant Properties :
- New series of derivatives of 2-Methyl-5-nitropyrimidine have shown significant antibacterial activity against various bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae. These compounds also exhibited noteworthy antioxidant activity, indicating potential pharmaceutical applications (Sura, Peddiahgari, Bhoomireddy, & Vadde, 2013).
Synthetic Utility in Chemical Reactions :
- Studies have demonstrated the use of 2-Methyl-5-nitropyrimidine in the synthesis of various chemical compounds, including nitroenamines and different heterocyclic systems. This showcases its versatility and utility in organic synthesis (Nishiwaki et al., 1996; Nishiwaki, Tamura, Hori, Tohda, & Ariga, 2003).
Applications in Solid-Phase Synthesis :
- 2-Methyl-5-nitropyrimidine derivatives have been utilized in the efficient solid-phase synthesis of complex molecules like olomoucine, highlighting its potential in streamlining drug development processes (Hammarström, Smith, Talamas, Labadie, & Krauss, 2002).
Potential Antitumor Agents :
- Certain derivatives of 2-Methyl-5-nitropyrimidine have been synthesized and evaluated for their potential as antitumor agents, exhibiting inhibitory effects on cell proliferation in vitro (Thompson, Cupps, Wise, Wotring, & Townsend, 1997).
Study of Free Radicals :
- Research on 2-Methyl-5-nitropyrimidine has also included the study of free radical formation, which is relevant in understanding radiation effects and chemical reactivity (Lorenz & Benson, 1975; Sevilla, Clark, & Failor, 1976).
GPR119 Agonists for Diabetes Treatment :
- 2-Methyl-5-nitropyrimidine analogs have been evaluated as GPR119 agonists, which are relevant in the treatment of diabetes. The studies have focused on understanding the structure-activity relationships and optimizing the agonistic activity (Yang, Fang, Pham, Lee, & Park, 2013).
properties
IUPAC Name |
2-methyl-5-nitropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c1-4-6-2-5(3-7-4)8(9)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGWYOYUTYUEQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10498358 | |
Record name | 2-Methyl-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10498358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-nitropyrimidine | |
CAS RN |
14080-34-3 | |
Record name | 2-Methyl-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10498358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.